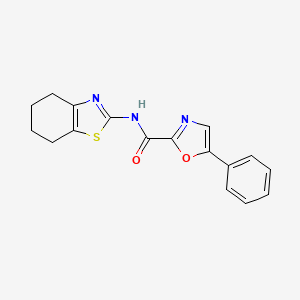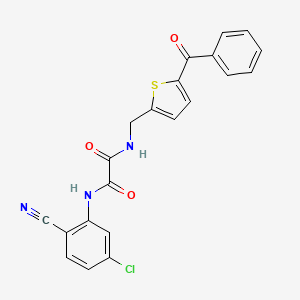![molecular formula C13H13ClN4O3 B2376198 3-cloro-N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]benzamida CAS No. 2034574-30-4](/img/structure/B2376198.png)
3-cloro-N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters. It is a versatile reagent used in various chemical reactions due to its ability to activate carboxylic acids.
Aplicaciones Científicas De Investigación
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathway of amide synthesis . The activation of carboxylic acids and the subsequent formation of amides are crucial steps in this pathway . The downstream effects include the synthesis of other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the formation of amides , esters , and anhydrides . These are important functional groups in organic chemistry and biochemistry, playing key roles in a wide range of biological processes and chemical reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is typically used in the chloride form , suggesting that the presence of chloride ions may enhance its activity. Additionally, the compound’s reactions usually proceed under atmospheric conditions without the need for drying of the solvent . This suggests that the compound is stable and active in a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
It is known that triazine derivatives are commonly used for the activation of carboxylic acids, particularly for amide synthesis . This suggests that 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Molecular Mechanism
It is known that the mechanism of triazine derivatives involves the formation of an active ester after reacting with a carboxylic acid, which can then undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds through the formation of an intermediate, which then reacts with benzamide to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification Reactions: The compound can also be used to esterify carboxylic acids with alcohols
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as THF, dichloromethane, or methanol.
Catalysts: In some cases, catalysts such as triethylamine are used to facilitate the reactions
Major Products
Amides: Formed from the reaction with amines.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
Uniqueness
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is unique due to its high reactivity and versatility in activating carboxylic acids. This makes it a valuable reagent in organic synthesis, particularly in the formation of amides and esters .
Propiedades
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQMJKRJDXUEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)
![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

